5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine
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Overview
Description
5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrrolo[2,1-f][1,2,4]triazine derivative .
Scientific Research Applications
5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic structures.
Biological Studies: It is employed in studies investigating its potential as an anticancer agent and its interactions with various biological targets.
Industrial Applications: The compound is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The bromine atom and the triazine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is similar in structure but differs in the position of the bromine atom, which can lead to different biological activities and reactivity.
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the bromine atom, which can significantly alter its chemical properties and biological interactions.
Uniqueness
5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)3-9-6(8)10-11/h1-3H,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCTSCWSBRRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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